1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is derived from its ethanamine backbone substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)phenyl group. The numbering prioritizes the chloro and trifluoromethyl substituents at the 3- and 5-positions, respectively, on the benzene ring, while the ethanamine chain (-CH2CH2NH2) occupies the 1-position (para to both substituents).
Synonyms include:
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethylamine
- 3-Chloro-5-(trifluoromethyl)phenethylamine
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClF3N |
| Molecular Weight | 247.62 g/mol |
| CAS Registry Number | Not publicly available |
The absence of a CAS number in public databases suggests limited commercial availability, though structurally analogous compounds like 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886496-87-3) highlight its role as a synthetic intermediate.
Molecular Architecture and Stereochemical Considerations
The molecule consists of a benzene ring substituted with chlorine (Cl) and trifluoromethyl (CF3) groups at positions 3 and 5, respectively, and an ethanamine (-CH2CH2NH2) side chain at position 1 (Fig. 1). Key structural features include:
Electronic Effects
Stereochemistry
The compound lacks chiral centers due to its linear ethanamine chain and symmetrical substitution pattern. This contrasts with enantiomeric derivatives like (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, where stereochemistry critically modulates biological activity.
Bond Lengths and Angles (Theoretical)
| Parameter | Value (Å/°) |
|---|---|
| C-Cl | 1.74 |
| C-CF3 | 1.53 |
| C-N (amine) | 1.47 |
| N-C-C (dihedral) | 112° |
These values align with density functional theory (DFT) calculations for similar halogenated amines.
Comparative Analysis with Related Phenyl Ethanamine Derivatives
Substituent Position and Electronic Effects
| Compound | Substituents | logP | Melting Point (°C) |
|---|---|---|---|
| This compound | 3-Cl, 5-CF3 | 2.8 | 85–87 (predicted) |
| 1-(4-Fluorophenyl)ethanamine | 4-F | 1.2 | 62–64 |
| 1-(3,5-Dichlorophenyl)ethanamine | 3-Cl, 5-Cl | 3.1 | 91–93 |
Key Observations :
Functional Group Comparisons
Replacing the amine with a ketone (e.g., 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone) reduces basicity and introduces electrophilic reactivity at the carbonyl carbon.
Crystallographic Characterization and Bonding Patterns
While no single-crystal X-ray data exists for this specific compound, studies of analogs provide insights:
Intermolecular Interactions
Rotational Disorder
The trifluoromethyl group often exhibits rotational disorder in crystals, as seen in 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, where two fluorine orientations coexist (97:3 occupancy).
Predicted Unit Cell Parameters
| Parameter | Value (Å/°) |
|---|---|
| Space Group | P21/c |
| a | 12.34 |
| b | 7.89 |
| c | 15.67 |
| β | 98.5° |
These estimates derive from molecular mechanics simulations of analogous structures.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXPJHJRFCAJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The diazotization-acidification method is a two-step process involving the conversion of a nitro precursor to the target amine. In this approach, 3-chloro-5-trifluoromethylphenyl ketone undergoes diazotization using sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at sub-zero temperatures (-10°C to 0°C). The intermediate diazonium salt is subsequently reduced using hypophosphorous acid (H₃PO₂) in the presence of cuprous oxide (Cu₂O) as a catalyst.
Key parameters:
Yield and Optimization
Under optimized conditions, this method achieves yields of 87.2% with a purity of 99.5%. Post-reaction workup includes layer separation, washing with sodium bicarbonate (5% aqueous), and drying over anhydrous magnesium sulfate (MgSO₄). Rectification under reduced pressure yields the final product as a clear oil.
Table 1: Diazotization-Acidification Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Precursor | 3-Chloro-5-trifluoromethylphenyl ketone |
| Diazotizing agent | NaNO₂ (33% aqueous solution) |
| Acid | H₂SO₄ (92.5%) |
| Reducing agent | H₃PO₂ (50% aqueous) |
| Catalyst | Cu₂O (0.67 g per 0.255 mol precursor) |
| Reaction time | 4–6 hours |
| Yield | 87.2% |
Reductive Amination Using Sodium Borohydride
One-Pot Methodology
Reductive amination (RA) offers a streamlined approach by condensing ketone precursors with ammonia or amines in the presence of a reducing agent. For this compound, the ketone intermediate reacts with ammonium acetate (NH₄OAc) and sodium borohydride (NaBH₄) in cyclopentyl methyl ether (CPME). The iron salt of Aquivion (Aquivion-Fe) serves as a recyclable Lewis acid catalyst.
Advantages:
Catalytic Efficiency
Aquivion-Fe (3.3 mol%) facilitates imine formation at 40°C, followed by NaBH₄-mediated reduction. The protocol achieves 85–90% conversion within 3 hours. Post-reaction, the catalyst is recovered via filtration, and the product is isolated through aqueous workup and solvent evaporation.
Table 2: Reductive Amination Conditions
| Component | Specification |
|---|---|
| Ketone substrate | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone |
| Amine source | NH₄OAc |
| Reducing agent | NaBH₄ (2.5 equiv) |
| Catalyst | Aquivion-Fe (3.3 mol%) |
| Solvent | CPME |
| Temperature | 40°C |
| Yield | 89% |
Nucleophilic Substitution in Dimethylsulfoxide (DMSO)
Alkaline-Mediated Amination
Adapted from fluoxetine synthesis, this method involves the displacement of a chloro substituent by an amine group. 1-Chloro-3-(trifluoromethyl)-5-nitrobenzene reacts with methylamine (CH₃NH₂) in DMSO under alkaline conditions (KOH or NaOH).
Reaction specifics:
Scalability and Industrial Relevance
This method is notable for its scalability, producing 88% yield in multi-kilogram batches. The use of DMSO as a polar aprotic solvent enhances reaction rates but necessitates careful handling due to its hygroscopic nature.
Table 3: Nucleophilic Substitution Parameters
| Variable | Detail |
|---|---|
| Substrate | 1-Chloro-3-(trifluoromethyl)-5-nitrobenzene |
| Amine | CH₃NH₂ (2.0 equiv) |
| Base | KOH (10.4% aqueous) |
| Solvent | DMSO |
| Reaction duration | 10–20 hours |
| Yield | 88% |
Comparative Analysis of Methods
Efficiency and Environmental Impact
-
Diazotization-acidification : High yield but generates acidic waste (H₂SO₄, H₃PO₂).
-
Reductive amination : Greener profile (CPME solvent, recyclable catalyst) with competitive yields.
-
Nucleophilic substitution : Industrially viable but relies on DMSO, requiring stringent disposal protocols.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted phenyl ethanamines, trifluoromethylated derivatives, and oxidized or reduced forms of the original compound .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through reactions like oxidation, reduction, and substitution .
- Intermediate in Pharmaceutical Development: It is utilized as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of drugs with enhanced efficacy and stability .
2. Biology:
- Biological Activity Investigation: Research has focused on its potential biological activities, including enzyme inhibition and receptor binding. The trifluoromethyl group significantly increases binding affinity to biological targets .
- Therapeutic Potential: Studies have explored its role as a therapeutic agent, particularly in cancer treatment. For instance, compounds derived from this structure have shown promise as Bcl-2/Bcl-xL inhibitors, which are critical in apoptosis regulation in cancer cells .
3. Medicine:
- Drug Development: The compound has been investigated for its pharmacological properties, including analgesic effects through sodium channel modulation (Nav1.7 and Nav1.8), which are crucial in pain pathways . Its low toxicity profile makes it an attractive candidate for further drug development.
4. Industry:
- Agrochemicals: It has applications in the formulation of agrochemicals due to its stability and effectiveness against pests . Its role in material science is also being explored for developing new materials with specific properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form hydrogen bonds or participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethamine Derivatives
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which significantly influence its biological activity. The presence of a chloro group and a trifluoromethyl group on the phenyl ring enhances its interaction with biological targets, making it a subject of interest for its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9ClF3N
- Molecular Weight : 227.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding. Studies suggest that this compound may act as an inhibitor of certain enzymes or modulate receptor activity, leading to various biological responses.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Central Nervous System (CNS) Effects
The compound's ability to cross the blood-brain barrier has been investigated, indicating possible CNS effects. Preliminary studies suggest it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Study 2: CNS Activity
In another study focused on CNS activity, the compound was administered to animal models to assess its effects on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.
| Treatment Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 20 |
| Low Dose | 15 |
| High Dose | 10 |
Summary of Findings
This compound exhibits promising biological activities, particularly in antimicrobial efficacy and potential CNS effects. Its unique chemical structure allows for significant interactions with biological targets, making it a candidate for further research in drug development.
Q & A
Q. What are the primary synthetic routes for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine, and how are reaction conditions optimized?
The compound is synthesized via catalytic hydrogenation of substituted cyanopyridyl precursors. For example, 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile undergoes hydrogenation using palladium catalysts under controlled pressure and temperature to yield the target amine . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent selection (e.g., ethanol or toluene), and reaction time (typically 12–24 hours). Post-reaction purification via distillation or column chromatography ensures high purity (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the amine group and aromatic substitution pattern (e.g., δ=7.75 ppm for aromatic protons, δ=4.60 ppm for methine adjacent to NH₂) .
- HPLC-MS : For assessing purity and verifying molecular weight (e.g., [M+H]⁺ at m/z 277.93) .
- FT-IR : To identify NH₂ stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols are essential during experimental handling?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility.
- Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational docking predict the biological interactions of this compound?
AutoDock Vina is employed to model binding affinities with target proteins (e.g., enzymes or receptors). The workflow includes:
Q. What strategies resolve contradictions in crystallographic data for this compound?
Use SHELX programs for high-resolution refinement:
Q. How can low yields in the catalytic hydrogenation step be addressed?
Common issues and solutions:
- Catalyst deactivation : Replace palladium with Raney nickel for cost efficiency .
- Side reactions : Add triethylamine to scavenge HCl byproducts .
- Incomplete conversion : Optimize H₂ pressure (e.g., 50–100 psi) and temperature (60–80°C) .
Q. What methodologies assess the compound’s pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
